molecular formula C9H17Cl2NO B14734335 2,2-Dichloro-N-heptylethanimidic acid CAS No. 5439-34-9

2,2-Dichloro-N-heptylethanimidic acid

Cat. No.: B14734335
CAS No.: 5439-34-9
M. Wt: 226.14 g/mol
InChI Key: OPOWREBDOCAJDQ-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-heptylethanimidic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms and a heptyl group attached to an ethanimidic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-heptylethanimidic acid typically involves the chlorination of N-heptylethanimidic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the efficiency and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to maintain consistent quality and high throughput. The use of advanced reactors and automation ensures precise control over reaction parameters, leading to the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-N-heptylethanimidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield dechlorinated or partially dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction could produce heptylethanimidic acid derivatives.

Scientific Research Applications

2,2-Dichloro-N-heptylethanimidic acid has found applications in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-heptylethanimidic acid involves its interaction with molecular targets through its reactive chlorine atoms and ethanimidic acid moiety. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial applications.

Comparison with Similar Compounds

  • 2,2-Dichloro-N-butylethanimidic acid
  • 2,2-Dichloro-N-pentylethanimidic acid
  • 2,2-Dichloro-N-hexylethanimidic acid

Comparison: Compared to its analogs, 2,2-Dichloro-N-heptylethanimidic acid is unique due to its longer heptyl chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly suitable for applications requiring specific hydrophobic or steric properties.

Properties

CAS No.

5439-34-9

Molecular Formula

C9H17Cl2NO

Molecular Weight

226.14 g/mol

IUPAC Name

2,2-dichloro-N-heptylacetamide

InChI

InChI=1S/C9H17Cl2NO/c1-2-3-4-5-6-7-12-9(13)8(10)11/h8H,2-7H2,1H3,(H,12,13)

InChI Key

OPOWREBDOCAJDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C(Cl)Cl

Origin of Product

United States

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